The molecule contains a pyridine ring, a common functional group in many bioactive molecules. Researchers in organic chemistry might synthesize this compound to study its reactivity or use it as a building block for more complex molecules. PubChem, 2-Chloro-6-(trimethylsilyl)pyridine:
The trimethylsilyl group is often used to modify the properties of molecules for materials science applications. Researchers might investigate how this group affects the physical or chemical properties of the molecule.
N-(2-Chloro-6-(trimethylsilyl)pyridin-3-yl)-pivalamide is a chemical compound with the CAS number 1142191-74-9 and a molecular weight of 284.86 g/mol. This compound features a pyridine ring substituted with a chlorine atom and a trimethylsilyl group, along with a pivalamide moiety. The structural complexity of this compound contributes to its unique properties and potential applications in various fields such as medicinal chemistry and biochemistry.
This compound has demonstrated notable biological activity, particularly in antiviral research. It has been found to inhibit viral replication in vitro, suggesting potential therapeutic applications against viral infections . The mechanism of action is thought to involve interference with viral entry or replication processes, although further studies are necessary to elucidate the exact pathways involved.
The synthesis of N-(2-Chloro-6-(trimethylsilyl)pyridin-3-yl)-pivalamide typically involves several steps:
These steps may vary based on specific laboratory conditions and desired yields.
N-(2-Chloro-6-(trimethylsilyl)pyridin-3-yl)-pivalamide has several applications:
Studies on N-(2-Chloro-6-(trimethylsilyl)pyridin-3-yl)-pivalamide have focused on its interactions with various biological targets. These include:
These interactions are crucial for assessing its potential therapeutic efficacy and safety profile.
Several compounds share structural or functional similarities with N-(2-Chloro-6-(trimethylsilyl)pyridin-3-yl)-pivalamide. Here are some comparable compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
N-(2-Chloropyridin-3-yl)pivalamide | Chlorinated pyridine with pivalamide | Lack of trimethylsilyl group |
N-(6-Methylpyridin-3-yl)pivalamide | Methylated pyridine instead of chlorinated | Different substitution pattern affecting reactivity |
2-Amino-N-(2-chloropyridin-3-yl)pivalamide | Contains an amino group in place of trimethylsilyl | Enhanced hydrogen bonding potential |
The uniqueness of N-(2-Chloro-6-(trimethylsilyl)pyridin-3-yl)-pivalamide lies in its combination of halogenation and silylation, which may provide distinct reactivity profiles and biological activities compared to these similar compounds.